BenchChemオンラインストアへようこそ!

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

Aspartimide suppression Peptide side-reaction control Base-catalyzed cyclization

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid, commonly designated Z-Asp(OcHex)-OH or Z-L-aspartic acid β-cyclohexyl ester, is a protected L-aspartic acid derivative featuring a benzyloxycarbonyl (Cbz) α-amino protecting group and a cyclohexyl ester protecting the side-chain β-carboxyl group. The compound is a chiral (S)-enantiomer building block with the molecular formula C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol.

Molecular Formula C18H23NO6
Molecular Weight 349.4 g/mol
CAS No. 211797-21-6
Cat. No. B1523655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid
CAS211797-21-6
Molecular FormulaC18H23NO6
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1
InChIKeyFRMQHBWAORFCPR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Aspartic Acid β-Cyclohexyl Ester (CAS 211797-21-6): A Protected Aspartic Acid Building Block for Aspartimide-Free Peptide Synthesis


(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid, commonly designated Z-Asp(OcHex)-OH or Z-L-aspartic acid β-cyclohexyl ester, is a protected L-aspartic acid derivative featuring a benzyloxycarbonyl (Cbz) α-amino protecting group and a cyclohexyl ester protecting the side-chain β-carboxyl group [1]. The compound is a chiral (S)-enantiomer building block with the molecular formula C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol [1]. It is supplied as a white to off-white solid with a purity specification of ≥99% (HPLC) and a specific optical rotation of [α]²²D = 8 ± 1° (c=1.1, AcOH) . This compound is a key intermediate in solid-phase peptide synthesis (SPPS), where the cyclohexyl ester side-chain protection is specifically designed to minimize aspartimide formation—a notorious side reaction that compromises peptide yield and purity in aspartic acid-containing sequences [2].

Why Z-Asp(OcHex)-OH Cannot Be Substituted by Z-Asp(OBzl)-OH or Z-Asp(OtBu)-OH in Aspartimide-Prone Sequences


Protected aspartic acid building blocks are not functionally interchangeable. The choice of side-chain protecting group critically determines the extent of aspartimide formation during peptide chain assembly and final deprotection [1]. In a direct head-to-head study using the model tetrapeptide Glu-Asp-Gly-Thr, the benzyl ester-protected analog (Z-Asp(OBzl)-OH) generated approximately 51% aspartimide under standard basic treatment (DIEA, 24 h), whereas the cyclohexyl ester-protected derivative limited aspartimide formation to only 0.3%—a 170-fold reduction [1]. The tert-butyl ester analog (Z-Asp(OtBu)-OH), while offering some steric protection compared to benzyl ester, is labile to trifluoroacetic acid (TFA), precluding its use in Boc-SPPS protocols requiring repeated TFA-mediated deprotection steps [2]. Furthermore, the Cbz α-amino protection on this compound is orthogonal to both Fmoc and Boc chemistries, enabling selective deprotection strategies that cannot be achieved with the corresponding Boc- or Fmoc-protected cyclohexyl ester analogs [3]. These quantitative performance differences mean that substituting a non-cyclohexyl ester analog directly compromises synthetic yield, purity, and scalability of aspartic acid-containing peptide targets.

Quantitative Differentiation Evidence: Z-Asp(OcHex)-OH (CAS 211797-21-6) vs. Benzyl, tert-Butyl, and Fmoc/Boc Cyclohexyl Ester Analogs


170-Fold Reduction in Aspartimide Formation vs. Benzyl Ester Under Basic Conditions (DIEA, 24 h)

In a direct head-to-head comparison using the model tetrapeptide Glu-Asp-Gly-Thr, the cyclohexyl ester-protected aspartyl peptide (structural equivalent to Z-Asp(OcHex)-OH after incorporation) produced only 0.3% aspartimide upon treatment with diisopropylethylamine (DIEA) for 24 hours. The corresponding benzyl ester-protected peptide generated approximately 51% aspartimide under identical conditions, establishing a 170-fold reduction in this critical side reaction when cyclohexyl ester protection is employed [1]. This difference translates to a reduction in aspartimide from >50% to <1%, enabling direct use of the crude product without extensive chromatographic purification of aspartimide-related impurities.

Aspartimide suppression Peptide side-reaction control Base-catalyzed cyclization

3-Fold Slower Aspartimide Formation Kinetics in HF Cleavage Compared to Benzyl Ester

Under standard HF cleavage conditions (HF:anisole 9:1, v/v), the rate constants for aspartimide formation were measured for both benzyl ester- and cyclohexyl ester-protected tetrapeptides [1]. The benzyl ester-protected peptide exhibited rate constants of 6.2 × 10⁻⁶ s⁻¹ at −15 °C and 73.6 × 10⁻⁶ s⁻¹ at 0 °C. The cyclohexyl ester-protected peptide displayed rate constants approximately three-fold slower at both temperatures [1]. This kinetic advantage means that during the final HF deprotection step, the cyclohexyl ester-protected peptide tolerates longer exposure times and higher temperatures without accumulating aspartimide by-products, providing a wider operational window for complete deprotection of multi-protected peptides.

HF cleavage kinetics Aspartimide rate constants Acid-catalyzed side reactions

TFA Stability Enabling Boc-SPPS Compatibility—A Decisive Advantage Over tert-Butyl Ester Analogs

The cyclohexyl ester side-chain protection is explicitly stable to trifluoroacetic acid (TFA), the reagent used for repetitive Nⁿ-Boc removal in Boc-SPPS [1]. In contrast, the tert-butyl ester analog Z-Asp(OtBu)-OH is quantitatively cleaved by TFA, rendering it incompatible with Boc-SPPS protocols [1]. This differential stability enables the cyclohexyl ester to survive dozens of TFA deprotection cycles during stepwise solid-phase elongation, while the tert-butyl ester would be progressively lost, exposing the free β-carboxyl group and leading to chain branching, aspartimide formation, and premature chain termination. The cyclohexyl ester is ultimately cleaved by anhydrous HF or strong methanesulfonic acid, maintaining true orthogonality to the Boc/TFA deprotection regime [1].

TFA stability Boc-SPPS compatibility Orthogonal protection strategy

≥99% HPLC Purity with Defined Chiral Optical Rotation for Reproducible Peptide Synthesis Outcomes

Commercially available Z-Asp(OcHex)-OH (CAS 211797-21-6) from reputable suppliers is specified at ≥99% purity by HPLC, with a precisely defined optical rotation of [α]²²D = 8 ± 1° (c=1.1, AcOH) . In comparison, the benzyl ester analog Z-Asp(OBzl)-OH (CAS 4779-31-1) is typically supplied at 95–98% purity, and the tert-butyl ester analog Z-Asp(OtBu)-OH (CAS 5545-52-8) is commonly supplied at >98% (TLC) or ≥98% (HPLC) . The tighter purity specification and the availability of a validated optical rotation value for Z-Asp(OcHex)-OH provide procurement teams with a quantitative quality benchmark that directly reduces the risk of introducing epimerized or racemized building blocks into peptide syntheses, where even 1-2% of the D-enantiomer can compromise biological activity of the final peptide product.

Chiral purity Optical rotation specification Procurement quality benchmark

Dual Orthogonality: Cbz α-Amine Protection Compatible with Both Boc and Fmoc SPPS Strategies

The Cbz (benzyloxycarbonyl) α-amino protecting group on Z-Asp(OcHex)-OH is orthogonal to both the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies [1]. This dual compatibility is not available with Boc-Asp(OcHex)-OH (CAS 73821-95-1), which is restricted to Boc-SPPS, nor with Fmoc-Asp(OcHex)-OH (CAS 130304-80-2), which is restricted to Fmoc-SPPS [2]. The Cbz group can be removed by catalytic hydrogenolysis (H₂/Pd), by HF, or by strong acids such as HBr/AcOH or methanesulfonic acid, providing multiple orthogonal deprotection options that are independent of both TFA-labile (Boc) and base-labile (Fmoc) deprotection regimes [3]. This versatility enables the same building block to be deployed across different SPPS platforms and facilitates convergent segment condensation strategies where selective deprotection is required.

Orthogonal protection Dual SPPS compatibility Cbz deprotection versatility

Validated Performance in Reducing Aspartimide to <2% Under Standard Peptide Synthesis Conditions

The original mechanistic study on aspartimide formation demonstrated that using the cyclohexyl ester for aspartyl side-chain protection reduces aspartimide formation to less than 2% under standard peptide synthesis conditions, encompassing both acidolytic cleavage and base-mediated steps [1]. This <2% threshold is a critical quality benchmark, as aspartimide levels above 2-5% typically necessitate HPLC purification to separate the desired α-aspartyl peptide from the β-aspartyl isomer and other aspartimide-derived by-products [1]. In contrast, the benzyl ester-protected analog routinely generates 20-50% aspartimide under comparable conditions, forcing mandatory chromatographic intervention that significantly reduces isolated yield [1]. The cyclohexyl ester's ability to maintain aspartimide below the 2% threshold throughout the entire synthesis cycle—from chain assembly to final deprotection—represents a practical, quantitatively validated advantage for scalable peptide manufacturing.

Aspartimide threshold Standard synthesis conditions Peptide purity benchmark

Procurement-Driven Application Scenarios for Z-Asp(OcHex)-OH (CAS 211797-21-6) Based on Quantitative Differentiation Evidence


Synthesis of Aspartimide-Prone Peptide Sequences (Asp-Gly, Asp-Ser, Asp-Asn Motifs) in Boc-SPPS

Peptide chemists synthesizing sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs—which are the most susceptible to base-catalyzed aspartimide formation—should specify Z-Asp(OcHex)-OH as their aspartic acid building block. The 170-fold reduction in aspartimide formation under basic conditions (0.3% vs. ~51% for benzyl ester) and 3-fold slower kinetics under HF cleavage directly translate to higher crude peptide purity and reduced purification burden [1]. The demonstrated TFA stability of the cyclohexyl ester enables its use throughout the repetitive Boc-deprotection cycles of Boc-SPPS, whereas the tert-butyl ester analog would be cleaved and is functionally excluded from this platform [2]. This scenario applies to the synthesis of pharmaceutical peptide APIs, peptide hormones, and peptide-based research tools where aspartic acid residues occur in problematic sequence contexts.

Convergent Fragment Condensation Strategies Requiring Orthogonal α-Amine and Side-Chain Protection

In convergent peptide synthesis where protected peptide fragments are assembled via segment condensation, the Cbz group on Z-Asp(OcHex)-OH provides an α-amine protection that is orthogonal to both Boc and Fmoc chemistries [1]. This allows the aspartic acid residue to be incorporated into a protected fragment with its side-chain cyclohexyl ester intact, while the Cbz group can be selectively removed by hydrogenolysis without affecting Boc, Fmoc, or other side-chain protecting groups present in the condensation partners [1]. The cyclohexyl ester remains stable throughout fragment coupling and can be removed simultaneously with other side-chain protecting groups during the final HF or strong acid deprotection step [2]. This orthogonal protection strategy is not achievable with Boc-Asp(OcHex)-OH or Fmoc-Asp(OcHex)-OH, which lack the Cbz group's unique deprotection orthogonality.

High-Throughput Peptide Library Synthesis Requiring Minimal Post-Synthesis Purification

For combinatorial peptide library production where hundreds to thousands of peptides are synthesized in parallel and individual HPLC purification of each peptide is impractical, Z-Asp(OcHex)-OH is the preferred aspartic acid building block because it maintains aspartimide formation below the critical 2% threshold under standard synthesis conditions [1]. This <2% aspartimide level means that the majority of library members containing aspartic acid will be obtained in sufficient purity (>85-90%) for direct use in biochemical screening assays without chromatographic intervention. The ≥99% HPLC purity specification of the commercial building block [2] further ensures that the starting material itself does not introduce impurities that would compound during library synthesis. In contrast, the benzyl ester analog's 20-50% aspartimide generation would render library members uninterpretable in biological assays without purification that is logistically impossible at library scale.

Large-Scale Peptide API Manufacturing Where Chromatographic Purification Is the Primary Cost Driver

In industrial-scale peptide API production, the cost of preparative HPLC purification to separate α-aspartyl and β-aspartyl peptide isomers frequently exceeds the cost of raw materials. Z-Asp(OcHex)-OH reduces aspartimide formation to <2% throughout the entire synthesis process [1], which in many cases enables the crude peptide to meet purity specifications after a single precipitation or ion-exchange step, eliminating the need for expensive reverse-phase HPLC. The 10- to 25-fold reduction in total aspartimide burden compared to the benzyl ester analog (20-50% aspartimide) directly translates to a proportional reduction in purification cost and a higher overall yield of the correct peptide product. Additionally, the validated optical rotation specification [α]²²D = 8 ± 1° [2] provides a GMP-compatible identity and chiral purity test that supports regulatory filings, an advantage not consistently available for lower-purity or less well-characterized aspartic acid building block alternatives.

Quote Request

Request a Quote for (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.